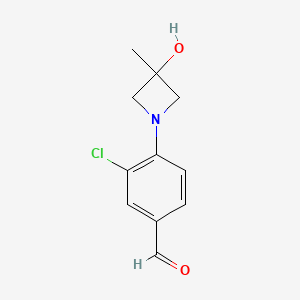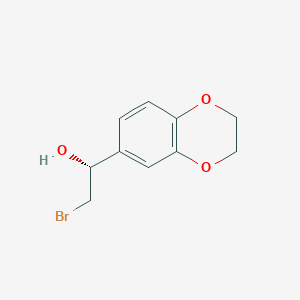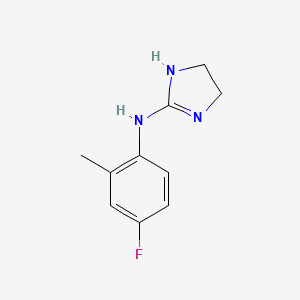
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzaldehyde moiety and a hydroxy-methylazetidine group. It is primarily used in research and development projects due to its versatile chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-nitrobenzaldehyde with 3-hydroxy-3-methylazetidine under specific conditions to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxy-methylazetidine group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(3-hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde
- 3-Chloro-4-(3-hydroxy-3-methylpiperidin-1-yl)benzaldehyde
Uniqueness
3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to its azetidine ring, which imparts distinct chemical properties compared to pyrrolidine or piperidine analogs. This uniqueness makes it valuable for specific research applications where the azetidine ring’s steric and electronic effects are desired .
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
3-chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-3-2-8(5-14)4-9(10)12/h2-5,15H,6-7H2,1H3 |
InChIキー |
BBMYBYBJHCDZPH-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C2=C(C=C(C=C2)C=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)

![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)


![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)



![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
